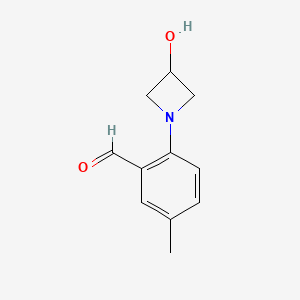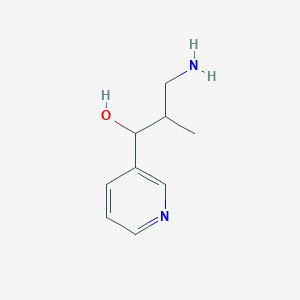
3-(1H-Pyrrol-2-YL)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Pyrrol-2-YL)prop-2-ynoic acid is an organic compound with the molecular formula C7H5NO2. It is characterized by the presence of a pyrrole ring attached to a propynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid typically involves the reaction of pyrrole with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrole nitrogen attacks the propargyl bromide, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrol-2-YL)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the propynoic acid moiety to a double or single bond.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions typically result in halogenated or nitro-substituted derivatives .
Scientific Research Applications
3-(1H-Pyrrol-2-YL)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-2-YL)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid
- 3-(1H-Pyrrol-2-YL)propanoic acid
- 3-(1H-Pyrrol-2-YL)-2-propenoic acid
Uniqueness
3-(1H-Pyrrol-2-YL)prop-2-ynoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its propynoic acid moiety and pyrrole ring make it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C7H5NO2 |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3-(1H-pyrrol-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H5NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-2,5,8H,(H,9,10) |
InChI Key |
HLKAMZCTVZJEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)

![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)


![2-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13191358.png)

![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)


